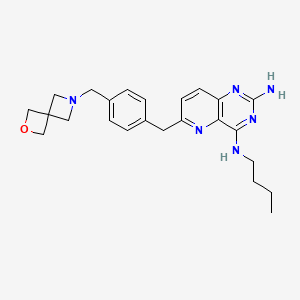

TLR7/8 agonist 8

Description

Structure

3D Structure

Properties

Molecular Formula |

C24H30N6O |

|---|---|

Molecular Weight |

418.5 g/mol |

IUPAC Name |

4-N-butyl-6-[[4-(2-oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenyl]methyl]pyrido[3,2-d]pyrimidine-2,4-diamine |

InChI |

InChI=1S/C24H30N6O/c1-2-3-10-26-22-21-20(28-23(25)29-22)9-8-19(27-21)11-17-4-6-18(7-5-17)12-30-13-24(14-30)15-31-16-24/h4-9H,2-3,10-16H2,1H3,(H3,25,26,28,29) |

InChI Key |

MJIGXQDERFISLK-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1=NC(=NC2=C1N=C(C=C2)CC3=CC=C(C=C3)CN4CC5(C4)COC5)N |

Origin of Product |

United States |

Molecular and Cellular Mechanisms of Tlr7/8 Agonist Action

TLR7 and TLR8 Ligand Recognition and Receptor Dimerization

The activation of TLR7 and TLR8 by agonists is a sophisticated process initiated by the binding of the ligand to the ectodomains of the receptors, which are located within the endosomal compartment of immune cells. This interaction is critical for the subsequent dimerization of the receptors, a pivotal step in initiating downstream signaling.

Binding Site Specificities (Site 1 and Site 2)

Structural studies of TLR7 and TLR8 have revealed the presence of two distinct binding sites that accommodate small molecule agonists. Site 1 is the primary recognition site where the agonist initially binds. A second, allosteric site, known as Site 2, also plays a crucial role in receptor activation. The binding of an agonist to Site 1 induces a conformational change in the receptor, which facilitates the binding of a second agonist molecule to Site 2. This cooperative binding is essential for the stabilization of the receptor dimer and full activation of the signaling pathway. While the precise binding mode of TLR7/8 agonist 8 to these sites has not been detailed in dedicated published studies, its action as a potent dual agonist suggests an effective interaction with both binding sites on TLR7 and TLR8, leading to robust receptor dimerization.

Recognition of Single-Stranded RNA Analogs

TLR7 and TLR8 are naturally activated by single-stranded RNA (ssRNA), particularly those rich in guanosine (B1672433) and uridine, which are characteristic of viral genomes. Small molecule agonists like this compound function as synthetic analogs of these natural ssRNA ligands. They mimic the molecular patterns of viral ssRNA, thereby tricking the immune system into mounting an antiviral-like response. The chemical structure of these agonists allows them to fit into the binding pockets of TLR7 and TLR8, initiating the conformational changes that mimic the presence of viral genetic material.

Intracellular Signaling Pathways Triggered by TLR7/8 Agonism

Upon successful ligand binding and receptor dimerization, a cascade of intracellular signaling events is triggered, leading to the activation of transcription factors and the subsequent production of a wide array of inflammatory cytokines and type I interferons. This signaling is predominantly mediated through the MyD88-dependent pathway.

Myeloid Differentiation Primary Response 88 (MyD88)-Dependent Pathway Activation

The activation of TLR7 and TLR8 by agonists, including presumably this compound, is critically dependent on the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88). researchgate.net Once the TLRs dimerize, their intracellular Toll/interleukin-1 receptor (TIR) domains recruit MyD88. nih.gov This recruitment is the initial and essential step in the downstream signaling cascade. researchgate.net Studies using TLR7/8 agonists in MyD88-deficient mice have demonstrated a complete abrogation of the immune response, confirming the indispensable role of this adaptor protein in the signaling pathway. researchgate.net

The recruitment of MyD88 initiates the formation of a larger signaling complex known as the myddosome. This complex includes the interleukin-1 receptor-associated kinases (IRAKs), such as IRAK4 and IRAK1. nih.govmdpi.com IRAK4, in turn, phosphorylates and activates IRAK1, which then interacts with another adaptor protein, TNF receptor-associated factor 6 (TRAF6). mdpi.com

Activation of Nuclear Factor Kappa-light-chain-enhancer of Activated B Cells (NF-κB)

The activation of TRAF6 is a crucial juncture in the signaling pathway, leading to the activation of the transcription factor Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB). nih.govmdpi.com TRAF6, upon activation, functions as an E3 ubiquitin ligase, leading to the activation of the transforming growth factor-β-activated kinase 1 (TAK1) complex. mdpi.com The TAK1 complex then phosphorylates and activates the IκB kinase (IKK) complex. mdpi.com The activated IKK complex phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα liberates NF-κB, allowing it to translocate into the nucleus. mdpi.com Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, inducing the transcription of a wide range of pro-inflammatory cytokines, such as TNF-α and IL-6, as well as chemokines and co-stimulatory molecules. nih.govresearchgate.netnih.gov

Activation of Mitogen-Activated Protein Kinases (MAPKs)

In addition to the NF-κB pathway, the TAK1 complex also activates the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. mdpi.com This involves the phosphorylation and activation of several key MAPKs, including p38 and c-Jun N-terminal kinase (JNK). The activation of these MAPKs leads to the activation of other transcription factors, such as AP-1 (Activator Protein-1), which work in concert with NF-κB to regulate the expression of inflammatory genes. The p38 MAPK pathway, in particular, is known to play a significant role in the production of pro-inflammatory cytokines in response to TLR8 activation. researchgate.net

Recruitment and Activation of Interferon Regulatory Factors (IRFs)

Upon binding of this compound to its target receptors within the endosome, a signaling cascade is initiated that is heavily dependent on the adaptor protein MyD88. invivogen.com This leads to the formation of a signaling complex that includes members of the IL-1 receptor-associated kinase (IRAK) family and TNF receptor-associated factor (TRAF) family, specifically TRAF6 and TRAF3. This complex is instrumental in the activation of a family of transcription factors known as interferon regulatory factors (IRFs).

In the context of TLR7 activation, particularly in plasmacytoid dendritic cells (pDCs), the signaling pathway strongly promotes the activation of IRF7, and to a lesser extent, IRF5. invivogen.com Activated IRF7 translocates to the nucleus and drives the transcription of type I interferons (IFN-α/β), which are potent antiviral cytokines. invivogen.com The activation of TLR8, on the other hand, also proceeds via MyD88 but can lead to the activation of IRF1 and IRF5, contributing to the induction of pro-inflammatory cytokines. nih.gov The differential activation of these IRFs is a key determinant of the distinct cytokine profiles elicited by TLR7 and TLR8 engagement.

Differential Signaling and Cellular Responses Induced by TLR7 vs. TLR8 Activation

A critical aspect of the immunology of this compound is the differential response elicited through its interaction with TLR7 versus TLR8. These differences are manifested in the types of cytokines produced and the specific immune cells that are activated, highlighting the non-redundant roles of these two receptors. nih.gov

Distinctions in IFN-α and Pro-inflammatory Cytokine Induction

The most striking difference between TLR7 and TLR8 activation is the profile of cytokines produced. TLR7 activation is predominantly associated with the robust production of type I interferons, particularly IFN-α. researchgate.netinvivogen.com This is a hallmark of the response in pDCs, which are specialized IFN-producing cells. invivogen.com

In contrast, TLR8 activation is a more potent inducer of pro-inflammatory cytokines and chemokines. researcher.life Stimulation of TLR8 in myeloid cells leads to the significant production of tumor necrosis factor-alpha (TNF-α), interleukin-12 (B1171171) (IL-12), and macrophage inflammatory protein-1-alpha (MIP-1α). researchgate.netinvivogen.com While TLR7 can also induce these cytokines, the response is generally weaker compared to that triggered by TLR8. researchgate.net This differential cytokine induction profile means that this compound can orchestrate a multifaceted immune response, combining potent antiviral activity with the activation and recruitment of inflammatory cells.

| Cytokine | Predominant Receptor | Key Producing Cell Type(s) | Primary Function |

| IFN-α | TLR7 | Plasmacytoid Dendritic Cells | Antiviral state, activation of other immune cells |

| TNF-α | TLR8 | Monocytes, Myeloid Dendritic Cells | Pro-inflammatory, apoptosis of infected cells |

| IL-12 | TLR8 | Monocytes, Myeloid Dendritic Cells | Th1 cell differentiation, activation of NK cells |

Cell-Type Specificity of TLR7 and TLR8 Expression and Activation

The differential effects of this compound are further amplified by the distinct expression patterns of TLR7 and TLR8 across various immune cell populations. invivogen.com TLR7 is highly expressed in plasmacytoid dendritic cells (pDCs) and B cells. invivogen.comresearchgate.net This restricted expression pattern explains the potent IFN-α production by pDCs upon TLR7 engagement.

TLR8, on the other hand, is predominantly expressed in myeloid cells, including monocytes, macrophages, and myeloid dendritic cells (mDCs). invivogen.comresearchgate.net Neutrophils also express TLR8. invivogen.com This cell-type specific expression is the primary reason why TLR8 activation leads to a strong pro-inflammatory response from these cell types. Monocytes are unique in that they co-express both TLR7 and TLR8. invivogen.com This allows them to respond to a broader range of stimuli and exhibit more complex activation profiles.

| Cell Type | TLR7 Expression | TLR8 Expression | Primary Response to TLR7/8 Agonists |

| Plasmacytoid Dendritic Cells (pDCs) | High | Low/Absent | High IFN-α production |

| Monocytes | Moderate | High | Production of pro-inflammatory cytokines (TNF-α, IL-12) |

| Myeloid Dendritic Cells (mDCs) | Low | High | Production of pro-inflammatory cytokines |

| B Cells | Moderate | Low/Absent | Activation, antibody production |

| Neutrophils | Low/Absent | High | Activation, degranulation |

Immunomodulatory Effects in Preclinical Models

Activation and Maturation of Antigen-Presenting Cells (APCs)

TLR7/8 agonist 8 plays a crucial role in enhancing the function of antigen-presenting cells (APCs), which are essential for initiating T-cell mediated immunity. By targeting TLRs on these cells, the agonist promotes their maturation and activation, thereby bridging the innate and adaptive immune systems. medchemexpress.com

Dendritic Cell (DC) Maturation and Co-stimulatory Molecule Expression

The activation of dendritic cells (DCs) is a hallmark of the immunomodulatory effects of TLR7/8 agonists. While specific data on this compound's direct effect on DC maturation and co-stimulatory molecule expression is not detailed in the provided results, the general mechanism of TLR7/8 agonists involves the upregulation of molecules such as CD80 and CD86 on the surface of DCs. This process is critical for the effective priming of naive T cells. Studies with other TLR7/8 agonists have shown that this activation of both plasmacytoid DCs (pDCs) and conventional DCs (cDCs) is optimal for enhancing T cell immunity in vivo. nih.govresearchgate.net

Monocyte and Macrophage Activation and Reprogramming

TLR7/8 agonists are known to potently activate monocytes and macrophages. medchemexpress.com This activation leads to the production of pro-inflammatory cytokines and can influence the polarization of macrophages towards a pro-inflammatory M1 phenotype, which is critical for anti-tumor and anti-viral responses. While direct evidence for this compound in macrophage reprogramming is not explicitly detailed, related TLR7/8 agonists have been shown to induce human monocyte-derived myeloid-derived suppressor cells to mature into inflammatory macrophages. medchemexpress.com

B Cell Activation and Adaptive Response Enhancement

The stimulation of TLR7 on B cells by agonists can lead to their activation and proliferation, contributing to the enhancement of adaptive immune responses. nih.govresearchgate.net This activation is a key component in promoting robust antibody production. Preclinical studies in nonhuman primates using a TLR7/8 agonist in conjunction with an HIV Gag protein antigen resulted in increased Gag-specific antibody and Th1 responses compared to immunization with the protein alone. nih.govresearchgate.net This suggests a role for TLR7/8 agonists in augmenting humoral immunity.

Induction of Key Immune Mediators

A primary mechanism through which this compound exerts its effects is by inducing the production of a wide array of cytokines and other immune mediators that orchestrate the subsequent immune response.

Type I Interferon (IFN-α/β) Production

Activation of TLR7, particularly on plasmacytoid dendritic cells (pDCs), is a major pathway for the production of Type I interferons (IFN-α/β). nih.gov These interferons are critical for antiviral immunity and for linking the innate and adaptive immune systems. Other TLR7/8 agonists have been shown to induce the upregulation of IFN-α. medchemexpress.commedchemexpress.com

Pro-inflammatory Cytokine Secretion (e.g., IL-12, TNF-α, IL-6)

This compound and similar compounds are potent inducers of pro-inflammatory cytokines. medchemexpress.commedchemexpress.com The activation of TLR8, predominantly expressed in myeloid cells like monocytes, macrophages, and conventional dendritic cells, leads to the robust secretion of cytokines such as Interleukin-12 (B1171171) (IL-12), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-6 (IL-6). medchemexpress.comnih.govresearchgate.net IL-12 is particularly important for driving Th1-type immune responses, which are crucial for cell-mediated immunity against intracellular pathogens and cancer. nih.govresearchgate.net Studies in nonhuman primates have demonstrated that a TLR7/8 agonist, when used as an adjuvant, leads to a high frequency of polyfunctional Th1 and CD8+ T cells that secrete IL-2, IFN-γ, and TNF-α. nih.govresearchgate.net

Table 1: Potency of this compound

| Receptor | EC50 (nM) |

|---|---|

| Human TLR7 | 27 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |

| Human TLR8 | 12 medchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.commedchemexpress.com |

Impact on Lymphocyte Function and Polarization

A hallmark of TLR7/8 agonist activity is the promotion of a T helper 1 (Th1) polarized immune response, which is crucial for effective anti-tumor and anti-viral immunity. spandidos-publications.comnih.govsci-hub.se This polarization is characterized by the production of signature Th1 cytokines. The TLR7/8 agonist MEDI9197, for instance, was shown to induce a Th1-polarized immune response, accompanied by the secretion of cytokines such as type I IFN, IL-12, and IFN-γ. bmj.com Similarly, the TLR7/8 agonist Resiquimod (B1680535) (R848) has been demonstrated to promote the secretion of Th1 cytokines, including IFN-γ, IFN-α, IL-12, and TNF-α. invivogen.com This compound can also skew antibody responses towards a Th1-associated IgG2a isotype. invivogen.com

The mechanism behind this Th1 polarization often involves the activation of antigen-presenting cells (APCs), particularly dendritic cells (DCs). TLR7/8 agonists activate DCs, leading to the production of IL-12, a key cytokine that drives the differentiation of naive T helper cells into Th1 cells. tandfonline.comoup.com The combination of the TLR7/8 agonist R848 with a TLR4 ligand was found to induce high levels of IL-12p70 from DCs. ashpublications.org In preclinical cancer models, systemic administration of R848 resulted in increased production of T helper cell-associated cytokines in the serum, including IFN-γ, TNF-α, and IL-2. spandidos-publications.com

This Th1-skewing effect is not limited to cancer models. In the context of allergic diseases, which are typically characterized by Th2-polarized responses, TLR7/8 agonists like R848 have been shown to shift the immune response towards a non-pathologic Th1 profile by activating DCs and Th1 cells. sci-hub.se

TLR7/8 agonists have been shown to significantly enhance the function of CD8+ T cells, a critical component of the adaptive immune system responsible for killing infected or malignant cells. nih.govsci-hub.se The TLR7/8 agonist MEDI9197 was found to lead to the enrichment and activation of CD8+ T cells in multiple syngeneic tumor models. nih.govbmj.com Similarly, the combination of a TLR7/8 agonist with stereotactic body radiotherapy (SBRT) in a pancreatic cancer model resulted in a significant increase in tumor antigen-specific CD8+ T cells that exhibited heightened interferon-gamma (IFNγ) and granzyme B (GzmB) staining. bmj.com

Direct stimulation of CD8+ T cells by TLR7 agonists has also been observed. The TLR7 agonist R848 was found to enhance the effector functions of both murine and human CD8+ T cells in vitro. researchgate.net This stimulation led to increased expression of activation markers like CD25, CD44, and CD69, as well as the transcription factors T-bet and Eomes, which are crucial for CD8+ T cell differentiation and function. researchgate.net Furthermore, R848 stimulation directly increased the production of IFN-γ, TNF-α, and IL-2 by purified CD8+ T cells. researchgate.net

The mechanism of this enhancement involves both direct and indirect pathways. Indirectly, TLR7/8 agonists activate dendritic cells (DCs), which then become more effective at cross-presenting antigens to and priming CD8+ T cells. aacrjournals.org The combination of TLR4 and TLR7/8 ligands for DC maturation was shown to prime CD8+ T cell responses with an increased proportion of antigen-specific T cells that retained the co-stimulatory molecule CD28, which is associated with memory T cell potential. ashpublications.org Novel small molecule TLR7/8 agonists have also been shown to stimulate CD8+ T cells, suggesting an early adaptive immune response. researchgate.net In a melanoma model, intratumoral treatment with the TLR7/8 agonist 3M-052 induced systemic, antigen-specific CD8+ T cell responses that were capable of suppressing distant, uninjected tumors. aai.org

TLR7/8 agonists are potent activators of Natural Killer (NK) cells, enhancing their cytotoxic functions and cytokine production. plos.orgnih.gov The TLR7/8 agonist MEDI9197 has been demonstrated to induce NK cell activation in vivo and enhance human NK cell killing of target cells. bmj.com Similarly, systemic administration of the TLR7/8 agonist R848 in a murine lung cancer model enhanced the activation of NK cells. spandidos-publications.com

The activation of NK cells by TLR7/8 agonists can be both direct and indirect. The TLR8 agonist VTX-2337 was shown to stimulate IFN-γ production from NK cells and increase their cytotoxicity against cancer cells. aacrjournals.org This effect was, in part, due to direct activation, as increased IFN-γ production and cytotoxic activity were observed with purified NK cells. aacrjournals.org Indirect activation occurs through the production of cytokines like IL-12 and TNF-α by other immune cells, such as monocytes and dendritic cells, which in turn activate NK cells. aacrjournals.org

Studies have shown that TLR7/8 agonists can enhance antibody-dependent cell-mediated cytotoxicity (ADCC), a key mechanism of action for several therapeutic monoclonal antibodies. aacrjournals.org The TLR8 agonist VTX-2337 was found to augment ADCC mediated by rituximab (B1143277) and trastuzumab. aacrjournals.org Novel small molecule TLR7/8 agonists have also been shown to significantly enhance NK cell-mediated ADCC in vitro and improve the anti-cancer efficacy of monoclonal antibodies in vivo. researchgate.net

Interestingly, the response of NK cell subsets to TLR7/8 agonists can differ. One study found that the TLR7/8 agonist R848 preferentially activated the CD56brightCD16− NK cell subset, increasing their proliferation, cytokine production, and cytotoxic activity, primarily via TLR8. nih.gov

| TLR7/8 Agonist | Preclinical Model | Key Findings on NK Cell Activity | Reference |

|---|---|---|---|

| MEDI9197 | Syngeneic mouse tumor models, human cell assays | Induces NK cell activation in vivo and enhances human NK cell killing of target cells. | bmj.com |

| Resiquimod (R848) | Murine lung cancer model | Enhanced the activation of NK cells. | spandidos-publications.com |

| VTX-2337 (TLR8 agonist) | Human PBMC, purified NK cells | Stimulates IFN-γ production and increases cytotoxicity; enhances ADCC. Partly a direct effect on NK cells. | aacrjournals.org |

| Novel small molecule TLR7/8 agonists (574, 558) | In vitro human PBMC, in vivo mouse models | Significantly enhanced NK cell-mediated ADCC. | researchgate.net |

| Resiquimod (R848) | Human NK cell subsets | Preferentially activates the CD56brightCD16− NK cell subset via TLR8, increasing proliferation, cytokine production, and cytotoxicity. | nih.gov |

TLR7/8 agonists have been shown to modulate the function and frequency of regulatory T cells (Tregs), which are critical for maintaining immune homeostasis but can also suppress anti-tumor immunity. plos.org Several studies indicate that TLR7/8 agonists can reduce Treg numbers and inhibit their suppressive functions. In a murine pancreatic cancer model, the combination of the TLR7/8 agonist R848 and SBRT led to a decrease in regulatory T cells within the tumor microenvironment. bmj.com

The mechanism for this Treg modulation often involves the activation of dendritic cells (DCs). Resiquimod-treated DCs have been shown to downregulate the expression of Foxp3, the master transcription factor for Tregs, and suppress the function of Tregs. oncotarget.com Activation of DCs via TLR7 can reduce Foxp3 expression and the suppressive function of induced Tregs. oncotarget.com Furthermore, TLR7 activation can induce Treg differentiation into pro-inflammatory Treg cells by promoting IL-6 secretion from antigen-presenting cells. researchgate.net

In a Schistosoma japonicum vaccine model, the combination of the TLR7/8 agonist R848 and a TLR9 ligand significantly decreased the frequency of CD4+CD25+Foxp3+ Tregs in vivo. plos.org In vitro, these agonists inhibited Treg-mediated immunosuppression and decreased Foxp3 expression. plos.org Similarly, systemic administration of a TLR7 agonist was found to attenuate Tregs in the tumor microenvironment, overcoming resistance to PD-L1 blockade therapy. oncotarget.com

However, the effect of TLR7/8 agonists on Tregs can be context-dependent. In a graft-versus-host disease (GvHD) model, the TLR7 ligand R848 was found to increase the numbers of both donor and recipient Foxp3+ Tregs in recipient mice, and this increase was associated with disease prevention. haematologica.org The combination of R848 with an anti-interleukin-27 antibody further increased the Treg population, particularly CD8+ Foxp3+ T cells. haematologica.org In another disease model, TLR7/8 activation led to a repolarization towards Th17 cells and a reduction of Tregs, signifying a loss of self-tolerance. ersnet.org

| TLR7/8 Agonist | Disease Model | Effect on Tregs | Reference |

|---|---|---|---|

| Resiquimod (R848) | Murine pancreatic cancer (with SBRT) | Decreased Tregs in the tumor microenvironment. | bmj.com |

| Resiquimod (R848) | Murine tumor models | Attenuated Tregs in the tumor microenvironment via DC modulation. | oncotarget.com |

| Resiquimod (R848) | Schistosoma japonicum vaccine model (with CpG) | Decreased frequency of CD4+CD25+Foxp3+ Tregs. | plos.org |

| Resiquimod (R848) | Graft-versus-host disease (GvHD) | Increased numbers of donor and recipient Foxp3+ Tregs, associated with disease prevention. | haematologica.org |

| Resiquimod (R848) | Pulmonary arterial hypertension model | Reduction of Tregs, contributing to a Th17/Treg imbalance. | ersnet.org |

Preclinical Research Applications and Efficacy in Disease Models

Oncology Research

Monotherapy Efficacy in Syngeneic Mouse Tumor Models

Preclinical studies utilizing syngeneic mouse tumor models, where tumor cells are implanted in mice with the same genetic background, have demonstrated the standalone anti-cancer activity of TLR7/8 agonist 8. In these models, which allow for the study of cancer immunotherapies in the context of a competent immune system, this compound has shown the ability to inhibit tumor growth and prolong survival. aacrjournals.orgnih.gov

For instance, in a CT26 colon carcinoma model, peritoneal administration of a dual TLR7/8 agonist resulted in a dose-dependent increase in the survival of tumor-bearing mice. aacrjournals.org The mean survival time for mice treated with the TLR7/8 agonist was significantly longer compared to the control group. aacrjournals.org Similarly, a single intratumoral injection of a sustained-release formulation of a TLR7/8 agonist, resiquimod (B1680535), led to potent, dose-dependent tumor growth inhibition in the CT26 model. researchgate.net Another study showed that a novel TLR7/8 agonist was able to eliminate Lewis Lung Carcinoma (LLC) flank tumors in 80% of mice after two treatments and also slowed the growth of MC38 and B16F10 flank tumors when used as a monotherapy.

The anti-tumor effect of this compound as a monotherapy is attributed to its ability to stimulate a Th1-type immune response. aacrjournals.org This leads to the activation of various immune cells and the production of pro-inflammatory cytokines, creating an environment less favorable for tumor growth. aacrjournals.orgnih.gov

Table 1: Efficacy of this compound Monotherapy in Syngeneic Mouse Models

| Tumor Model | Treatment Details | Key Findings | Reference |

|---|---|---|---|

| CT26 Colon Carcinoma | Peritoneal administration | Dose-dependent increase in mean survival time. | aacrjournals.org |

| CT26 Colon Carcinoma | Single intratumoral injection (sustained-release) | Potent, dose-dependent tumor growth inhibition. | researchgate.net |

| Lewis Lung Carcinoma | Two intravenous, subcutaneous, intraperitoneal, or intratumoral treatments | Elimination of flank tumors in 80% of mice. | |

| MC38 & B16F10 | Monotherapy treatment | Slowed tumor growth. |

Combination Immunotherapy Strategies

The efficacy of this compound is significantly enhanced when used in combination with other cancer therapies. These strategies leverage the immunomodulatory effects of the agonist to augment the anti-tumor activity of established treatments.

A substantial body of preclinical evidence supports the synergistic effect of combining this compound with immune checkpoint inhibitors, such as antibodies targeting PD-1 or PD-L1. This combination has been shown to dramatically enhance anti-tumor immunity and lead to complete tumor regression in some models. acs.orgresearchgate.net

In a CT-26 tumor model, the combination of a novel TLR7 agonist with anti-PD-1 antibodies resulted in synergistic, dose-dependent tumor growth delay. bioworld.com In another study using Colon26 and SCCVII murine tumor models, a combination of a low dose of resiquimod and an anti-PD-L1 antibody dramatically reduced tumor growth, leading to complete eradication in some mice. researchgate.net Furthermore, nanoparticle-formulated TLR7/8 agonists have been shown to potently synergize with anti-PD-L1 checkpoint blockade, slowing tumor growth and extending survival in a murine colon adenocarcinoma model. acs.org This synergistic relationship is thought to stem from the ability of the TLR7/8 agonist to "heat up" immunologically "cold" tumors, making them more susceptible to checkpoint inhibition by increasing the infiltration of T-cells. nih.govjci.org

Table 2: Efficacy of this compound in Combination with Immune Checkpoint Blockade

| Tumor Model | Combination Therapy | Key Findings | Reference |

|---|---|---|---|

| CT-26 | TLR7 agonist + anti-PD-1 | Synergistic, dose-dependent tumor growth delay. | bioworld.com |

| Colon26 | Resiquimod + anti-PD-L1 | Dramatically reduced tumor growth; complete eradication in some cases. | researchgate.net |

| SCCVII | Resiquimod + anti-PD-L1 | Enhanced anti-tumor efficacy compared to monotherapy. | researchgate.net |

| Murine Colon Adenocarcinoma (MC38) | TLR7/8a Nanoparticles + anti-PD-L1 | Slowed tumor growth and extended survival. | acs.org |

Combining this compound with radiotherapy has also proven to be a highly effective strategy in preclinical models. Radiotherapy can induce immunogenic cell death, releasing tumor antigens that can then be presented to the immune system. This compound acts as a potent adjuvant in this process, stimulating antigen-presenting cells to enhance the subsequent anti-tumor immune response.

Studies have shown that this combination therapy leads to superior tumor control compared to either treatment alone. oup.com In models of gastrointestinal tumors, the systemic administration of a TLR7/8 agonist dramatically enhanced the local and distant anti-tumor effects of carbon ion radiation. This combination induced strong immune responses in both subcutaneous and orthotopic colorectal and pancreatic cancer models in mice. The cytotoxic effects were found to be mediated by NK and CD8 T cells.

While direct combination studies with exogenously administered interferon therapies are less documented, there is evidence of a synergistic relationship involving endogenous interferons. One study demonstrated that oral administration of the TLR7/8 agonist imiquimod (B1671794) activates plasmacytoid dendritic cells (pDCs) to produce systemic type I interferons (IFN-I). nih.gov This systemic IFN-I is crucial for upregulating TLR7/8 expression on dendritic cells and macrophages within the tumor, thereby sensitizing them to subsequent topical treatment with the same agonist for enhanced therapeutic efficacy. nih.gov This suggests a mechanism where the TLR7/8 agonist primes the system through interferon production for a more robust anti-tumor response. nih.gov Additionally, it has been suggested that combining a TLR7/8 agonist with IFN-γ could synergistically enhance the immune system. nih.gov

Modulation of the Tumor Microenvironment and Anti-Tumor Immunity

This compound exerts its anti-tumor effects in large part by profoundly modulating the tumor microenvironment (TME). The TME is a complex ecosystem of cancer cells, immune cells, stromal cells, and extracellular matrix that can either suppress or promote tumor growth. This compound helps to shift the TME from an immunosuppressive to an immunostimulatory state. nih.govjci.orgbiorxiv.org

Administration of a TLR7/8 agonist leads to the activation of innate and adaptive immune cells. nih.govnih.gov This includes the activation of dendritic cells (DCs), natural killer (NK) cells, and macrophages. nih.govnih.gov Activated DCs are crucial for priming and activating T-cells against tumor antigens. acs.org Studies have shown that treatment with a TLR7/8 agonist increases the infiltration of activated CD8+ T cells into the tumor. jci.orgnih.gov

Furthermore, this compound can repolarize tumor-associated macrophages (TAMs) from an M2 phenotype, which is generally considered pro-tumoral, to an M1 phenotype, which is anti-tumoral. jci.orgbiorxiv.org Treatment has also been associated with a significant decrease in the number of regulatory T cells (Tregs), which are immunosuppressive, within the TME. aacrjournals.org For example, in the CT26.CL25 model, mice treated with a TLR7/8 agonist had a Treg population of 8.0 ± 6.4% at the tumor site, compared to 36.6 ± 2.2% in the control group. aacrjournals.org This reshaping of the immune landscape within the tumor is a key mechanism behind the anti-cancer efficacy of this compound. aacrjournals.orgjci.org

Table 3: Modulation of the Tumor Microenvironment by this compound

| Immune Cell Population | Effect of this compound Treatment | Key Findings | Reference |

|---|---|---|---|

| CD8+ T cells | Increased infiltration and activation | Enhanced cytotoxic T-cell response against the tumor. | jci.orgnih.gov |

| Regulatory T cells (Tregs) | Marked decrease in numbers | Reduction of immunosuppression within the TME. | aacrjournals.org |

| Tumor-Associated Macrophages (TAMs) | Increased M1/M2 ratio | Shift towards an anti-tumoral macrophage phenotype. | jci.orgbiorxiv.org |

| Dendritic Cells (DCs) | Activation | Promotion of antigen presentation and T-cell priming. | acs.org |

| Natural Killer (NK) cells | Activation | Enhanced innate anti-tumor immunity. | nih.govnih.gov |

Vaccinology Research

TLR7/8 agonists have demonstrated significant potential as vaccine adjuvants, substances that enhance the body's immune response to an antigen. oup.comsemanticscholar.org By directly activating antigen-presenting cells (APCs), they can bolster both humoral (antibody-mediated) and cellular (T-cell-mediated) immunity, leading to more potent and durable vaccine efficacy. oup.comnih.gov

The adjuvant properties of TLR7/8 agonists stem from their capacity to stimulate innate immune pathways. acs.org When included in vaccine formulations, these agonists activate TLR7 and TLR8, which are primarily located in the endosomes of immune cells like DCs and monocytes. invivogen.comnih.gov This activation leads to the maturation of DCs, upregulation of co-stimulatory molecules (e.g., CD80 and CD86), and the production of key cytokines and chemokines, including Type I interferons (IFN), interleukin-12 (B1171171) (IL-12), and tumor necrosis factor-alpha (TNF-α). nih.govfrontiersin.org This inflammatory milieu is crucial for initiating a robust adaptive immune response to the co-administered vaccine antigen. oup.com

Novel TLR7/8 agonists have been developed to maximize local adjuvant activity while minimizing systemic side effects. nih.gov For instance, the agonist 3M-052 was modified with a lipid tail, which helps to retain the molecule at the injection site, enhancing local immune activation without inducing high levels of systemic cytokines. nih.gov Such formulation strategies are critical for translating the potent immunomodulatory activity of TLR7/8 agonists into safe and effective vaccine adjuvants. nih.govsemanticscholar.org

A key function of vaccine adjuvants is to increase the production of high-titer, long-lasting antibodies against the target pathogen. TLR7/8 agonists have been shown to be highly effective in this regard. nih.govnih.gov In a preclinical study using a porcine model, an optimized oxoadenine TLR7/8 agonist (referred to as compound 7) was evaluated as an adjuvant for the CRM197 antigen. nih.gov The results demonstrated a profound, dose-dependent enhancement of antigen-specific antibody production. nih.gov

| Adjuvant Group | Fold Increase in Antibody Titer (vs. Antigen Alone) |

|---|---|

| TLR7/8 Agonist (High Dose) + CRM197 | 800-fold |

This significant increase in antibody titers highlights the ability of TLR7/8 agonists to drive a powerful humoral immune response, a critical component for protection against many infectious diseases. nih.gov The mechanism involves the stimulation of T follicular helper cells and direct activation of B cells, which express TLR7, leading to enhanced antibody production and class switching. nih.gov

For many diseases, particularly those caused by intracellular pathogens like viruses and certain bacteria, a strong cellular immune response mediated by T cells is essential for clearance and protection. nih.govnih.gov TLR7/8 agonists excel at inducing Th1-polarized immune responses, which are characterized by the production of IFN-γ and the activation of cytotoxic T lymphocytes (CTLs). oup.comnih.gov

The same porcine study that demonstrated enhanced humoral immunity also showed a significant boost in cellular immunity. nih.gov Pigs vaccinated with the CRM197 antigen combined with the highest dose of the TLR7/8 agonist had a 13-fold increase in the percentage of antigen-specific, IFN-γ-secreting CD8+ T cells compared to pigs that received the antigen alone. nih.gov

| Adjuvant Group | Fold Increase in Antigen-Specific Effector CD8+ T Cells (vs. Antigen Alone) |

|---|---|

| TLR7/8 Agonist (High Dose) + CRM197 | 13.5-fold |

This capacity to stimulate potent CTL responses makes TLR7/8 agonists particularly attractive adjuvants for therapeutic cancer vaccines and for vaccines against viruses where cellular immunity is paramount for protection. nih.govaacrjournals.org

Antiviral Research Models

Beyond their role as vaccine adjuvants, TLR7/8 agonists are being investigated for their direct antiviral properties and their ability to modulate the immune system to fight established viral infections. stemcell.comersnet.org This is particularly relevant for chronic infections like HIV-1, where viral reservoirs pose a major challenge to eradication. nih.govnih.gov

A primary obstacle in curing HIV-1 infection is the persistence of latent viral reservoirs, where the virus remains dormant within host cells, invisible to both the immune system and antiretroviral therapy. nih.govnih.gov A leading strategy for HIV cure, known as "shock and kill," involves using latency-reversing agents (LRAs) to reactivate the virus, making the infected cells visible and susceptible to immune-mediated clearance. frontiersin.org

TLR7/8 agonists have emerged as promising LRAs. nih.govfrontiersin.org Studies have identified novel dual TLR7/8 agonists (D018, C142) and a TLR8-specific agonist (B-130a) that demonstrate exceptionally high potency in reactivating latent HIV-1 in both latently infected monocytic cell lines (like U1) and in peripheral blood mononuclear cells (PBMCs) from HIV-infected individuals on suppressive therapy. nih.govfrontiersin.org For example, in the U1 cell line model, the agonist D018 was the most potent at stimulating the production of the HIV-1 p24 antigen, with an EC50 of 70 nM. frontiersin.org

The mechanism of latency reversal in patient-derived PBMCs is often indirect. nih.govfrontiersin.org TLR7/8 agonists stimulate monocytes and dendritic cells to produce inflammatory cytokines, particularly TNF-α, which then acts on the latently infected resting memory CD4+ T cells to induce viral transcription. frontiersin.orgfrontiersin.org

The antiviral effects of TLR7/8 agonists are multifaceted, combining the direct reversal of latency with the broad enhancement of antiviral immunity. nih.govfrontiersin.org The fundamental mechanism is the recognition of the agonists by endosomal TLR7 and TLR8, which mimics the detection of viral single-stranded RNA. invivogen.com This triggers a MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and interferon regulatory factors (IRFs). invivogen.comnih.gov

This signaling cascade results in two key antiviral outcomes:

Production of Type I Interferons : Activation, particularly through TLR7 in plasmacytoid dendritic cells (pDCs), leads to a surge in Type I interferons (IFN-α/β), which induce a widespread antiviral state in surrounding cells, limiting viral replication and spread. oup.cominvivogen.com

Pro-inflammatory Cytokine Release and Effector Cell Activation : TLR8 activation in myeloid cells (monocytes, mDCs) drives the production of pro-inflammatory cytokines such as IL-12, IL-6, and TNF-α. oup.comfrontiersin.org IL-12 is particularly important for promoting Th1 responses and activating natural killer (NK) cells and T cells, enhancing their ability to kill virus-infected cells. invivogen.com

Studies have shown that potent TLR7/8 agonists not only reactivate latent HIV but also simultaneously augment the function of immune effector cells, such as NK cells and T cells, which are crucial for eliminating the newly reactivated cells. nih.govfrontiersin.org

Structure Activity Relationship Sar and Rational Design Paradigms

Chemical Scaffolds and Molecular Modifications

A variety of heterocyclic small molecules have been identified as TLR7/8 agonists, with modest structural changes often leading to significant variations in TLR7 and/or TLR8 activity. The electronic configuration of the heterocyclic system has been observed to be a critical determinant of agonistic activity. nih.gov

The 1H-imidazo[4,5-c]quinoline scaffold represents one of the earliest and most extensively studied classes of small molecule TLR7/8 agonists. nih.gov SAR studies on this scaffold have focused on modifications at the N-1, C-2, and C-4 positions of the imidazoquinoline ring. nih.gov

Key findings from SAR studies on imidazoquinolines include:

C-2 Position: The nature of the substituent at the C-2 position significantly impacts potency. For instance, in a series of C7-methoxycarbonyl-imidazoquinolines, a C2-n-butyl analogue demonstrated maximal TLR7 activity compared to analogues with shorter or longer alkyl chains. nih.gov TLR8 activity was also sensitive to the C2-alkyl chain length, with C2-n-butyl and C2-n-pentyl analogues showing activity. nih.gov

N-1 Position: Modifications at the N-1 position also play a crucial role in determining agonist activity. For example, in a series of N-1 modified analogues containing a C2-butyl group and C7-ester functionality, 2-hydroxypropyl stereoisomers showed the greatest potencies as dual TLR7/8 agonists. nih.gov Interestingly, the binding to TLR7 and TLR8 in this case was not found to be enantioselective. nih.gov The loss of a hydroxyl group on the N-1 substituent was shown to have a significant negative impact on TLR8 activity. nih.gov

C-4 Position: The 4-amino group is essential for the activity of imidazoquinoline-based agonists. nih.gov

C-7 Position: Substitutions at the C-7 position of the aryl ring have been shown to increase potency and alter cytokine profiles. biorxiv.org For example, C7-methoxy carbonyl derivatives have demonstrated improved potency. nih.gov

The exploration of N1-benzyl-C2-alkyl substituents revealed a distinct relationship between the alkyl chain length and TLR7-agonistic potency, with the optimal compound bearing a C2-n-butyl group. nih.gov Transposing the N1 and C2 substituents led to the identification of an extremely active TLR7 agonist. nih.gov

Table 1: SAR of C7-Methoxycarbonyl Imidazoquinolines

| Compound | C2-Substituent | N1-Substituent | TLR7 Activity | TLR8 Activity |

|---|---|---|---|---|

| 76 | n-Butyl | - | Max | Active |

| 77-79 | Shorter Alkyl Chains | - | Reduced | Inactive |

| 80-81 | Longer Alkyl Chains | - | Reduced | Active (Pentyl) |

| 82-84 | Butyl | 2-Hydroxypropyl | High (Dual) | High (Dual) |

| 85 | Butyl | Des-methyl primary alcohol | Reduced | - |

| 86 | Butyl | Methyl ether | Restored | Reduced |

| 87 | Butyl | Benzyl ether | Restored | - |

This table is generated based on data from Ferguson et al. as described in the text. nih.gov

The 8-oxoadenine scaffold is another important class of TLR7/8 agonists. nih.gov Extensive SAR studies have been conducted, particularly focusing on substitutions at the N-9 position. nih.govacs.org These studies have demonstrated that a wide variety of substituents at the N-9 position are well-tolerated. acs.org

Key findings from SAR studies on oxoadenines include:

N-9 Position: The substituent at the N-9 position of the oxoadenine scaffold is a key determinant of TLR7/8 activity and selectivity. nih.govacs.org Modifications at this position, such as the introduction of a 4-piperidinylalkyl moiety, have been shown to modulate TLR7/8 selectivity and potency. nih.govacs.org

2-Position: Optimization of the substituent at the 2-position of the oxoadenine has also been explored to enhance potency. nih.gov For instance, introducing a 1-(S)-methylbutoxy group at the 2-position significantly increased potency for TLR7/8 activity, cytokine induction, and dendritic cell maturation. nih.gov

The imidazole scaffold has emerged as a promising chemotype for the development of TLR7/8 agonists, evolving from the imidazoquinoline core. nih.govrsc.org SAR studies have revealed that even modest structural changes in imidazole-based molecules can lead to major variations in TLR7 and/or TLR8 activity. nih.govrsc.org Benzyl and 3-aminomethylbenzyl substituted imidazoquinoline scaffolds have been reported as pure TLR7 or mixed TLR7/8 agonists. nih.gov However, N1-substituted benzyl and 3-aminomethylbenzyl analogues of 2-aminobenzimidazole did not show any TLR8 activity. nih.gov

While the provided search results focus heavily on imidazoquinoline, oxoadenine, and imidazole scaffolds, other heterocyclic systems have also been investigated as TLR7/8 agonists. These include various quinoline and pyridine-based derivatives. nih.gov

Influence of Structural Features on TLR7/8 Potency and Selectivity

The potency and selectivity of TLR7/8 agonists are intricately linked to specific structural features of the molecules.

The length of alkyl linkers and the size of heterocyclic rings attached to the core scaffold have been shown to be critical parameters in modulating TLR7/8 activity.

In the oxoadenine series, TLR7/8 activity was found to correlate primarily with the length of the alkyl linker at the N-9 position. nih.govacs.org For instance, in a series of 8-oxoadenines substituted at the 9-position with a 4-piperidinylalkyl moiety, varying the length of the alkyl linker modulated TLR7/8 selectivity and potency. acs.orgnih.gov An increase in linker length beyond one carbon atom dramatically increased human TLR7 potency, with a 5-carbon linker being the most potent for TLR7 activation. nih.gov Conversely, the 1-carbon linker derivative was the most potent human TLR8 agonist, with potency decreasing with longer linkers. nih.gov

The size of the N-heterocycle ring also influences activity, although to a lesser extent than the linker length. nih.govacs.org For example, combining a butyl linker with a piperidine ring in the oxoadenine series led to the most potent inducers of IFNα and TNFα. acs.org

In the context of imidazoquinolines, a systematic exploration of N1-benzyl-C2-alkyl substituents demonstrated a clear relationship between the alkyl length and TLR7-agonistic potency, with a C2-n-butyl group being optimal. nih.gov

Table 2: Influence of Alkyl Linker Length on TLR7/8 Activity in 4-Piperidinylalkyl-8-Oxoadenines

| Compound | Linker Length (Carbons) | Human TLR7 Potency | Human TLR8 Potency |

|---|---|---|---|

| 3b | 1 | Low | High |

| 3f | 5 | High | Low |

This table is generated based on data from a study on 4-piperidinylalkyl derivatives of 8-oxoadenine. nih.gov

Role of Chirality and Substituent Effects

The stereochemical and structural modifications of TLR7/8 agonists play a pivotal role in modulating their potency and selectivity. Extensive research into the structure-activity relationships (SAR) of these compounds has revealed nuanced effects of chirality and the nature of various substituents.

In the context of the oxoadenine series of TLR7/8 agonists, chirality at the N-heterocyclic substituent has been demonstrated to have a negligible impact on the agonistic activity. A study involving the synthesis and evaluation of piperidinemethyl-substituted oxoadenines revealed that both the (R) and (S) isomers exhibited identical Minimum Effective Concentrations (MEC) and Peak Levels (PL) for IFNα induction acs.org. Furthermore, no significant difference in TNFα secretion was observed between the enantiomeric pairs acs.org. This suggests that for this particular scaffold, the stereochemistry of the substituent does not significantly alter the binding affinity or the subsequent signaling cascade through TLR7 and TLR8.

Conversely, the nature and position of various substituents have a profound effect on the activity and selectivity of TLR7/8 agonists. The length of the alkyl linker connecting the core scaffold to a heterocyclic ring has been identified as a primary determinant of TLR7/8 activity acs.org. For instance, in the 2-butoxy-oxoadenine series, varying the length of the 4-piperidinylalkyl moiety at the N-9 position was shown to modulate TLR7/8 selectivity and potency acs.org.

Substitutions on the heterocyclic ring itself are also critical. The introduction of aminoalkyl or hydroxyalkyl groups is generally well-tolerated and can even enhance TLR8 activity slightly while retaining TLR7 activity acs.org. However, the basicity of the heterocyclic ring can influence potency. For example, piperazine derivatives have been observed to be less active compared to their piperidine counterparts, a phenomenon potentially attributable to their lower basicity wikipedia.org. Since TLR7 and TLR8 are located in endosomal compartments which require acidification for ligand recognition, less basic compounds may accumulate at lower concentrations in these acidic environments, leading to reduced potency wikipedia.org.

The following table summarizes the impact of chirality and substituent effects on a series of oxoadenine-based TLR7/8 agonists.

| Compound | Chirality | Substituent Modification | Effect on TLR7/8 Activity | Reference |

|---|---|---|---|---|

| Piperidinemethyl oxoadenine | (R) and (S) isomers | - | Negligible effect on hTLR7/8 activity and IFNα/TNFα induction. | acs.org |

| 4-piperidinylalkyl oxoadenine | N/A | Variation of alkyl linker length | Modulates TLR7/8 selectivity and potency. | acs.org |

| Heterocyclic oxoadenines | N/A | Substitution with aminoalkyl or hydroxyalkyl groups | Well-tolerated with retention of TLR7 activity and slight enhancement of TLR8 activity. | acs.org |

| Piperazinealkyl oxoadenines | N/A | Replacement of piperidine with piperazine | Lower activity compared to piperidine analogs, potentially due to lower basicity. | wikipedia.org |

Electronic Configurations and Agonistic Activity

The selectivity of agonists for TLR7 versus TLR8 appears to be strictly dependent on the electronic nature of the heterocyclic scaffold acs.orgnih.gov. By employing a scaffold-hopping approach, researchers have been able to systematically evaluate the impact of different heterocyclic systems on TLR7/8 activation. This has led to the development of "heuristics" that help define the structural and electronic requisites for activity at each receptor acs.orgnih.gov.

Density functional theory (DFT) based quantum chemical calculations have been instrumental in elucidating the role of electronic properties. These calculations, followed by linear discriminant analyses, have allowed for the classification of compounds as inactive, TLR8-active, or dual TLR7/8-active based on their electronic features acs.orgnih.gov. A key finding from these computational studies is the critical role of partial charges in determining the biological activity of these agonists acs.orgnih.gov. The distribution of electron density within the molecule influences its ability to form crucial interactions within the binding pockets of TLR7 and TLR8.

Furthermore, three-dimensional molecular electrostatic potential (MESP) studies provide complementary insights into the stereoelectronic effects of the heterocyclic ring systems acs.orgnih.gov. MESP maps can characterize the electrostatic potential on the surface of a molecule, highlighting regions that are electron-rich or electron-poor. This information is valuable for understanding how a ligand will interact with the amino acid residues in the receptor's binding site. For instance, the presence of specific electronic configurations can facilitate the formation of hydrogen bonds or other non-covalent interactions that are essential for receptor activation.

Computational and Structural Biology Approaches in Agonist Design

The rational design of potent and selective TLR7/8 agonists has been significantly advanced by the integration of computational and structural biology techniques. These approaches provide atomic-level insights into the molecular interactions between agonists and their receptors, thereby guiding the synthesis of novel and more effective compounds.

Molecular docking is a widely used computational method to predict the binding orientation of a ligand within the active site of a receptor. For TLR7 and TLR8, docking studies have been instrumental in identifying key amino acid residues that form crucial interactions with agonists nih.gov. These studies help in understanding the binding modes of different chemical scaffolds and provide a basis for designing new molecules with improved affinity and selectivity.

Molecular dynamics (MD) simulations offer a more dynamic view of the ligand-receptor interactions. By simulating the movement of atoms over time, MD can reveal the conformational changes that occur upon ligand binding and provide insights into the stability of the ligand-receptor complex researchgate.net. MD simulations have been employed to explore the selectivity mechanisms of structurally similar agonists for TLR7 and TLR8 researchgate.netnih.gov. These simulations have highlighted the importance of van der Waals interactions as a driving force for agonist binding and have provided explanations for the differences in interaction modes of various agonists with TLR7 and TLR8 at an atomic level researchgate.netnih.gov. The insights gained from MD simulations are crucial for designing more effective TLR7 and TLR8 modulators researchgate.netnih.gov.

Structure-based drug design leverages the three-dimensional structural information of the target receptor, often obtained from X-ray crystallography, to design ligands that fit precisely into the binding site. The elucidation of the crystal structures of TLR8 in complex with various agonists has been a landmark achievement in the field acs.orgnih.gov. These structures have confirmed the important binding interactions that play a key role in ligand occupancy and biological activity acs.orgnih.gov. By analyzing these co-crystal structures, medicinal chemists can design novel agonists with optimized interactions with the receptor, leading to enhanced potency and selectivity. For example, structure-based design has led to the development of novel series of TLR7/8 dual agonists with varying ratios of TLR7 and TLR8 activity acs.org.

The following table presents a summary of computational and structural biology approaches and their applications in the design of TLR7/8 agonists.

| Technique | Application in TLR7/8 Agonist Design | Key Findings/Contributions | Reference |

|---|---|---|---|

| Molecular Docking | Predicting binding modes of agonists in TLR7 and TLR8. | Identification of key amino acid residues involved in ligand binding. | nih.gov |

| Molecular Dynamics (MD) Simulations | Investigating the dynamic interactions and conformational changes upon agonist binding. | Elucidation of selectivity mechanisms and the role of van der Waals interactions. | researchgate.netnih.gov |

| Structure-Based Drug Design | Rational design of novel agonists based on the 3D structure of TLR7/8. | Development of potent and selective agonists with optimized receptor interactions. | acs.org |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating electronic properties of compounds with their biological activity. | Confirmation of the critical role of partial charges in determining TLR7/8 agonistic activity. | acs.orgnih.gov |

Synthetic Methodologies and Chemical Biology Approaches

Novel Synthetic Routes for TLR7/8 Agonist Development

The development of potent and selective TLR7/8 agonists is a dynamic area of medicinal chemistry, with several novel synthetic routes emerging to create diverse chemical scaffolds. These efforts are driven by the need to optimize the therapeutic window of these immunomodulators, enhancing their efficacy while minimizing potential side effects.

A key area of focus has been the synthesis of imidazoquinoline derivatives. Structure-activity relationship (SAR) studies on this class of compounds have demonstrated that modifications at the N1 position are highly influential on TLR7 and TLR8 activity. For instance, the inclusion of an ethyl-, propyl-, or butylamino group at the N1-position can confer TLR8 selectivity. nih.gov Conversely, extending the aminoalkyl chain to a pentyl or a p-methylbenzyl group tends to elicit high-affinity binding to TLR7. nih.gov The synthesis of these analogs often involves the construction of the core imidazoquinoline ring system followed by strategic N1-alkylation.

Another prominent class of TLR7/8 agonists is the oxoadenine series. Rational design has led to the synthesis of novel oxoadenine derivatives with unique molecular modifications aimed at improving potency and inducing a more favorable cytokine profile compared to earlier agonists like Resiquimod (B1680535) (R848). nih.gov These synthetic strategies often focus on substitutions at the 9-position of the 8-oxoadenine core. acs.org

More recent approaches have expanded beyond traditional scaffolds. For example, through computer-aided design and subsequent synthesis, a large number of pyrido[3,2-d]pyrimidine (B1256433) and pyridine-2-amine-based derivatives have been generated. frontiersin.org This strategy led to the identification of potent dual TLR7/8 agonists and TLR8-specific agonists, highlighting the power of combining computational chemistry with synthetic efforts to explore new chemical space. frontiersin.orgresearchgate.net The general synthetic approach for these compounds involves building the heterocyclic core and then introducing various substituents to modulate activity and selectivity. frontiersin.org

Table 1: Novel Synthetic TLR7/8 Agonist Scaffolds and Key Findings

| Agonist Scaffold | Key Synthetic Strategy | Notable Research Findings |

|---|---|---|

| Imidazoquinolines | N1-position modification | N1-substitution dictates TLR7 vs. TLR8 selectivity. nih.gov |

| Oxoadenines | Substitution at the 9-position | Can yield agonists more potent than traditional imidazoquinolines. nih.gov |

| Pyrido[3,2-d]pyrimidines | Computer-aided design and synthesis | Identification of novel, highly potent dual and TLR8-specific agonists. frontiersin.org |

Strategies for Chemical Conjugation and Linker Chemistry

Covalent conjugation of TLR7/8 agonists to other molecules is a widely employed strategy to enhance their therapeutic properties. nih.gov The choice of the TLR agonist, the molecule it is conjugated to, the chemical linkage strategy, and the site of conjugation are all critical factors that influence the functional properties of the resulting conjugate. nih.gov

A primary application of this strategy is the creation of self-adjuvanting vaccines by conjugating TLR7/8 agonists to antigens. nih.govru.nl This approach ensures the simultaneous delivery of both the antigen and the adjuvant to the same antigen-presenting cell, which can lead to a more robust and targeted immune response while lowering the required dose and reducing systemic toxicity. nih.govoup.com For this purpose, various linker chemistries have been explored. Modular, PEG-based linker systems have been developed that are compatible with lipophilic TLR7/8 agonists and can be attached to antigenic proteins under aqueous, non-denaturing conditions. rsc.orgrsc.org These linkers can be designed to be water-soluble, helping to overcome the poor solubility of many potent TLR7/8 agonists. rsc.org

TLR7/8 agonists have also been conjugated to polymers and nanoparticles. nih.gov This strategy can favorably influence the drug's properties, such as its pharmacokinetics and biodistribution. nih.gov For instance, conjugation to cyclodextrin (B1172386) nanoparticles has been shown to improve the supramolecular delivery of the agonist. thno.org The development of adamantane-conjugated TLR7/8 agonists represents a specific approach to enhance the association of the drug with cyclodextrin-based delivery systems. thno.org

The type of linker used is crucial. Cleavable linkers are often employed to allow for the release of the active TLR7/8 agonist at the target site, such as within the tumor microenvironment. google.com This can be achieved through linkers that are sensitive to the local conditions, for example, pH-sensitive linkers that release the agonist in the acidic environment of endosomes where TLR7 and TLR8 are located. nih.gov The design of these linkers often involves balancing stability in circulation with efficient cleavage at the target site.

Table 2: Chemical Conjugation Strategies for TLR7/8 Agonists

| Conjugation Partner | Rationale | Example Linker Type |

|---|---|---|

| Antigen | Co-delivery for enhanced vaccine efficacy and reduced toxicity. nih.govru.nloup.com | PEG-based, water-soluble linkers. rsc.orgrsc.org |

| Nanoparticles (e.g., Cyclodextrin) | Improved delivery and targeting. thno.org | Adamantane for supramolecular association. thno.org |

Design of Prodrugs for Controlled Release and Activation in Research Models

The design of prodrugs is a sophisticated strategy to control the release and activation of TLR7/8 agonists, thereby localizing their potent immunostimulatory effects and minimizing systemic exposure and associated adverse events. bmj.com

A prominent example is the "TransCon TLR7/8 Agonist," which is an investigational long-acting prodrug of Resiquimod. bmj.comdelveinsight.com This prodrug consists of Resiquimod bound to polymeric PEG hydrogel microspheres via a cleavable linker. researchgate.net It is designed for intratumoral administration, allowing for the sustained local release of Resiquimod over an extended period. bmj.comascendispharma.com This approach aims to steadily activate intratumoral antigen-presenting cells, driving a potent and durable anti-tumor immune response while keeping systemic drug levels low. bmj.combmj.com

Another approach involves the development of macromolecular prodrugs. For instance, imidazoquinoline derivatives have been covalently linked to biodegradable polyphosphazenes. nih.gov These conjugates are designed to release the active agonist intracellularly in response to the acidic pH of the endosomes, where TLR7 and TLR8 reside. nih.gov This pH-sensitive release mechanism ensures that the agonist is activated at its site of action.

Furthermore, controlled release can be achieved by formulating the TLR7/8 agonist within a biodegradable scaffold. In one study, Resiquimod was incorporated into a nanofibrous acetalated dextran (B179266) (Ace-DEX) scaffold. semanticscholar.orgnih.gov When implanted, this scaffold provides sustained local release of the agonist. semanticscholar.orgnih.gov This strategy has been shown in murine models to be effective in clearing residual tumors after surgical resection and promoting long-term anti-tumor immunity. semanticscholar.orgnih.gov

Table 3: Prodrug and Controlled Release Systems for TLR7/8 Agonists

| System | Agonist | Mechanism of Release/Activation | Research Model Application |

|---|---|---|---|

| TransCon Hydrogel | Resiquimod | Sustained release from a hydrogel depot via a cleavable linker. bmj.comresearchgate.net | Solid tumors (intratumoral administration). bmj.com |

| Polyphosphazene Conjugate | Imidazoquinoline derivative | pH-sensitive cleavage in endosomes. nih.gov | Cancer immunotherapy (nanovaccines). nih.gov |

Advanced Research Considerations and Future Directions

Comparative Analysis of TLR7-Specific vs. TLR8-Specific Agonists

Toll-like receptor 7 (TLR7) and Toll-like receptor 8 (TLR8) are closely related endosomal receptors that recognize single-stranded RNA, yet their activation by specific agonists elicits distinct immunological outcomes. Research into selective agonists has revealed significant differences in their target cell populations and the resulting cytokine and chemokine profiles, which is crucial for their application as research tools and potential therapeutic agents. researchgate.netinvivogen.com

TLR7-specific agonists predominantly activate plasmacytoid dendritic cells (pDCs) and, to a lesser extent, B cells and monocytes. researchgate.netinvivogen.com This activation leads to a strong type I interferon (IFN) response, particularly the induction of IFN-α and IFN-regulated chemokines. researchgate.netresearchgate.net In contrast, TLR8-specific agonists primarily target myeloid cells, including myeloid dendritic cells (mDCs), monocytes, and monocyte-derived dendritic cells. researchgate.netinvivogen.com The downstream signaling from TLR8 activation is characterized by the robust production of proinflammatory cytokines and chemokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-12 (B1171171) (IL-12), and Macrophage Inflammatory Protein-1-alpha (MIP-1α). researchgate.netresearchgate.netoup.com

This differential activation has functional consequences. The IFN-dominant response from TLR7 activation is highly effective in antiviral immunity. Meanwhile, the proinflammatory cytokine profile induced by TLR8 agonists is more potent at driving a Th1-polarized cellular immune response, which is often sought in vaccine adjuvant and oncology research. oup.com Studies have demonstrated that while both can activate innate immunity, TLR8 agonists are generally more effective than TLR7 agonists at inducing cytokines like TNF-α and IL-12 from human peripheral blood mononuclear cells. researchgate.net It is also noteworthy that species-specific differences exist; for instance, mouse TLR8 is not responsive to many synthetic compounds that activate human TLR8, making humanized research models essential. invivogen.complos.org

Table 1: Comparative Effects of TLR7- vs. TLR8-Specific Agonists

| Feature | TLR7-Specific Agonists | TLR8-Specific Agonists |

|---|---|---|

| Primary Target Cells | Plasmacytoid dendritic cells (pDCs), B cells researchgate.netinvivogen.com | Myeloid dendritic cells (mDCs), monocytes researchgate.netinvivogen.com |

| Key Cytokine Induction | IFN-α, IFN-regulated chemokines researchgate.netresearchgate.net | TNF-α, IL-12, proinflammatory cytokines researchgate.netresearchgate.net |

| Primary Immune Response | Antiviral, Type I IFN-dominant invivogen.com | Proinflammatory, Th1-polarizing oup.com |

| Species Reactivity Note | Active in both human and mouse models invivogen.com | Primarily active in humans; mouse TLR8 is often non-responsive to synthetic ligands invivogen.complos.org |

Elucidation of Detailed Receptor Dimerization and Ligand Binding Sites

The activation mechanism of TLR7 and TLR8 involves ligand-induced receptor dimerization and conformational changes. nih.gov Unlike many cell-surface TLRs that exist as monomers before ligand binding, TLR8 is understood to form a preformed, m-shaped dimer in its unliganded state. spring8.or.jpnih.gov The binding of an agonist induces a significant structural reorganization of this dimer, bringing the C-termini of the two receptor molecules into close proximity, which is a critical step for initiating downstream signaling. nih.gov

Crystal structure analyses of human TLR8 have provided high-resolution insights into ligand binding. nih.govnih.gov TLR8 possesses two distinct binding sites. The first site recognizes a nucleoside (uridine for TLR8 or guanosine (B1672433) for TLR7), while the second, located at the dimerization interface, binds the synthetic agonist molecule or a segment of single-stranded RNA. nih.gov The binding of both ligands is required for the full conformational change and receptor activation. nih.gov

A key structural feature of the TLR7 subfamily, which also includes TLR9, is a proteolytic cleavage site within a region known as the Z-loop. spring8.or.jpnih.gov Cleavage of this loop is necessary for the receptor to become functional, allowing for the proper reorganization of the dimer upon ligand binding. spring8.or.jp The elucidation of these atomic-level details has been instrumental for the structure-based design of novel agonists and antagonists with improved specificity and potency. nih.gov

Development of Targeted Delivery Systems for Research Applications (e.g., Nanoparticles, Antibody-Drug Conjugates)

A significant challenge in the preclinical development of TLR7/8 agonists is the systemic toxicity that can result from widespread, non-specific immune activation. acs.orgnih.gov To overcome this, researchers are focusing on targeted delivery systems designed to localize agonist activity to specific tissues or cells, such as the tumor microenvironment (TME). nih.govpatsnap.com

Antibody-Drug Conjugates (ADCs) represent a leading strategy. In this approach, a potent TLR7 or TLR8 agonist is chemically linked to a monoclonal antibody that targets a tumor-specific antigen (e.g., HER2). nih.govpatsnap.com This ADC can be administered systemically, but the agonist payload is preferentially delivered to tumor cells. acs.orgnih.gov Once the ADC binds to the tumor antigen and is internalized, the agonist is released, activating nearby immune cells, particularly antigen-presenting cells (APCs), directly within the tumor. nih.gov Preclinical studies have shown that these TLR agonist-bearing ADCs lead to greater secretion of proinflammatory cytokines and superior therapeutic effects in mouse models compared to the administration of the free agonist. acs.orgnih.gov

Nanoparticle-based systems are another versatile platform for targeted delivery. Agonists can be encapsulated within or conjugated to nanoparticles, such as liposomes or polymer-based nanogels. patsnap.comnih.gov This formulation can alter the pharmacokinetic profile of the agonist, reducing systemic exposure and promoting accumulation in target tissues like tumors or draining lymph nodes. nih.gov Conjugating TLR7/8 agonists to polymeric carriers has been shown to confine the immune response, leading to localized and safer immune activation in preclinical models. nih.gov

Research into Mechanisms of Localized vs. Systemic Immune Activation in Models

Research models are critical for understanding the divergent immunological consequences of localized versus systemic TLR7/8 agonist delivery. Systemic administration of small-molecule agonists often leads to a rapid, transient spike in peripheral cytokines, which can cause severe toxicities and limit therapeutic potential. nih.govnih.gov

In contrast, targeted delivery via ADCs or nanoparticles fundamentally alters this dynamic. Studies using TLR7-agonist ADCs demonstrated prolonged activation of myeloid cells specifically within the TME with minimal immune activation in the periphery. nih.gov This localized activation results in a sustained release of immunostimulatory cytokines and chemokines within the tumor, remodeling the immunosuppressive TME into an inflamed one. patsnap.com This process enhances the recruitment and function of effector immune cells, such as cytotoxic T lymphocytes, leading to a potent, tumor-specific immune response. patsnap.com

Furthermore, localized delivery can induce long-lived immunological memory. In preclinical models, mice that were cured of their tumors by a targeted TLR8 agonist therapy were resistant to subsequent tumor rechallenge, indicating the establishment of a durable adaptive immune response. patsnap.com This is a key advantage over systemic activation, which may not effectively generate this targeted, memory-forming response. The conjugation of an agonist to a nanogel carrier, for example, has been shown to be mediated by TLR7 receptor stimulation and results in a Th1-biased humoral and cellular immune response that is absent when the components are not linked. nih.gov

Exploration of Novel TLR7/8 Agonist Chemotypes for Research Tools

The initial discovery of imidazoquinolines, such as Imiquimod (B1671794) and Resiquimod (B1680535) (R848), paved the way for TLR7/8 agonist research. oup.com However, the field is actively exploring novel chemical scaffolds (chemotypes) to develop research tools with improved potency, selectivity, and drug-like properties. nih.govnih.gov

Rational, structure-based design has led to the synthesis of several new classes of agonists. These include:

Oxoadenines: This class of agonists has shown high potency in in vitro assays, in some cases exceeding that of traditional imidazoquinolines. nih.gov

Pyrazolopyrimidines: Researchers have developed novel TLR7-selective agonists based on this core structure, demonstrating potent receptor activity and synergistic antitumor effects when combined with checkpoint inhibitors in preclinical models. nih.gov

Benzazepines: This chemotype represents another family of synthetic small molecules developed as TLR7/8 agonist-based adjuvants. oup.com

The goal of developing these novel chemotypes is to fine-tune the immune response. By modifying the chemical structure, researchers can alter the binding affinity for TLR7 versus TLR8, modulate the downstream signaling cascade, and improve metabolic stability. nih.govnih.gov These next-generation agonists serve as critical research tools to dissect the distinct biological roles of TLR7 and TLR8 and to identify candidates with optimal profiles for further translational development. nih.gov

Challenges and Opportunities in Preclinical Translational Research for Immunomodulation

Translating promising preclinical findings on TLR7/8 agonists into clinical applications is fraught with challenges. The primary obstacle has been managing the balance between achieving robust, therapeutically beneficial immune activation and inducing dose-limiting systemic toxicities. nih.gov Early clinical trials with systemically administered agonists were often hampered by these safety concerns. nih.gov

Key Challenges:

Predictive Models: Species-specific differences in TLR8 activity between humans and mice complicate preclinical evaluation and require the use of more complex, humanized models. invivogen.complos.org

Pharmacokinetics and Biodistribution: Small-molecule agonists often have poor pharmacokinetic properties, leading to rapid clearance and undesirable systemic exposure. nih.gov

Therapeutic Window: Identifying a dose and schedule that is effective without causing unacceptable toxicity remains a major hurdle for non-targeted agonists. nih.gov

Opportunities for Advancement:

Targeted Delivery: The development of ADCs and nanoparticle formulations represents a major opportunity to widen the therapeutic window by maximizing local efficacy while minimizing systemic side effects. patsnap.comnih.gov

Combination Therapies: There is significant potential in combining localized TLR7/8 agonism with other immunotherapies, such as checkpoint inhibitors (e.g., anti-PD-1). nih.gov Local TLR activation can turn immunologically "cold" tumors "hot," making them more susceptible to checkpoint blockade. nih.gov

Biomarker Development: Identifying biomarkers to predict which patients are most likely to respond to TLR7/8 agonist therapy could help refine clinical trial design and improve success rates. patsnap.com

Ultimately, the successful translation of TLR7/8 agonists from preclinical research to clinical immunomodulation will depend on innovative delivery strategies that can harness their potent immunostimulatory activity in a controlled and targeted manner. inca.gov.brresearchgate.net

Q & A

Basic Research Questions

Q. What experimental approaches are used to determine the EC50 values of TLR7/8 agonist 8 for hTLR7 and hTLR8?

- Methodology :

- Use primary human immune cell assays (e.g., peripheral blood mononuclear cells [PBMCs] or dendritic cells) stimulated with serial dilutions of this compound.

- Quantify cytokine secretion (e.g., IFNα, IL-12, IFNγ) via ELISA or multiplex assays.

- Generate dose-response curves to calculate EC50 values.

- Key Data :

- This compound exhibits EC50 values of 27 nM (hTLR7) and 12 nM (hTLR8) in these assays .

- Table 1 : EC50 Comparison of TLR7/8 Agonists

| Agonist | hTLR7 EC50 (nM) | hTLR8 EC50 (nM) | Source |

|---|---|---|---|

| This compound | 27 | 12 | |

| TLR7/8 agonist 1 | 50 | 55 |

Q. How should researchers design in vitro assays to assess the immunostimulatory effects of this compound?

- Experimental Design :

- Isolate human PBMCs or monocyte-derived dendritic cells (moDCs).

- Stimulate cells with this compound (1–100 nM range) for 24–48 hours.

- Measure pro-inflammatory cytokines (IL-6, TNF-α) and Th1-polarizing cytokines (IL-12, IFNγ) via flow cytometry or ELISA.

- Include controls (e.g., TLR7-selective agonists like CL-087 or TLR8-selective agonists like motolimod) to distinguish receptor-specific effects .

Advanced Research Questions

Q. What strategies enhance localized retention and efficacy of this compound in tumor microenvironments?

- Methodology :

- Utilize nanoparticle formulations (e.g., polymer-based carriers) to prolong retention at injection sites.

- Assess biodistribution via quantitative whole-body autoradiography or MALDI mass spectrometry imaging.

- Key Findings :

- Polymeric nanoparticles increased dendritic cell uptake and sustained TLR7/8 agonist delivery in lymph nodes for >20 days, enhancing CD8+ T cell activation .

- Localized delivery reduced systemic exposure, minimizing off-target effects while promoting Th1 polarization .

Q. How can this compound synergize with T cell-targeted immunotherapies in resistant tumor models?

- Experimental Approach :

- Combine intratumoral this compound with anti-PD-1/PD-L1 or CTLA-4 inhibitors in syngeneic mouse models (e.g., B16-OVA melanoma).

- Evaluate tumor growth inhibition, T cell infiltration (via flow cytometry), and immune checkpoint marker expression (e.g., PD-L1).

- Results :

- Co-administration with anti-PD-1 improved survival in preclinical models by enhancing CD8+ T cell cytotoxicity and reducing regulatory T cells .

Q. What mechanisms underlie contradictory cytokine profiles observed with TLR7/8 agonists in CNS inflammation studies?

- Analysis Framework :